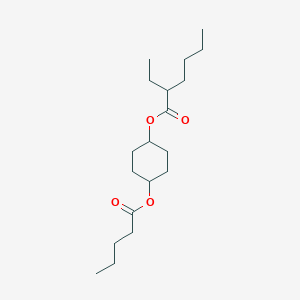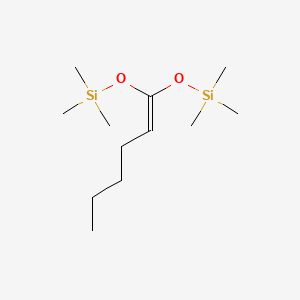![molecular formula C20H18N2 B14288359 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile CAS No. 122099-56-3](/img/structure/B14288359.png)
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is an organic compound that features a complex structure combining a naphthalene ring, a benzonitrile group, and a methylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Naphthalen-1-ylmethylamine Intermediate: This step involves the reaction of naphthalene with formaldehyde and ammonia to form naphthalen-1-ylmethylamine.
Coupling with Benzonitrile: The naphthalen-1-ylmethylamine is then reacted with 4-formylbenzonitrile in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthoquinone and naphthylamine share structural similarities.
Benzonitrile Derivatives: Compounds such as 4-cyanobiphenyl and 4-cyanophenylmethane.
Uniqueness
4-({Methyl[(naphthalen-1-yl)methyl]amino}methyl)benzonitrile is unique due to its combination of a naphthalene ring and a benzonitrile group linked by a methylamino moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
CAS No. |
122099-56-3 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[[methyl(naphthalen-1-ylmethyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C20H18N2/c1-22(14-17-11-9-16(13-21)10-12-17)15-19-7-4-6-18-5-2-3-8-20(18)19/h2-12H,14-15H2,1H3 |
InChI Key |
CMPLPOBTNOQVFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#N)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


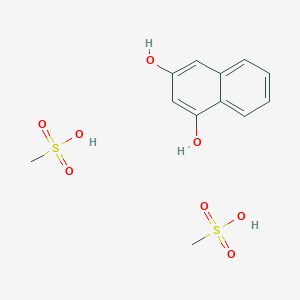

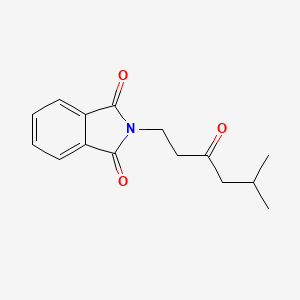




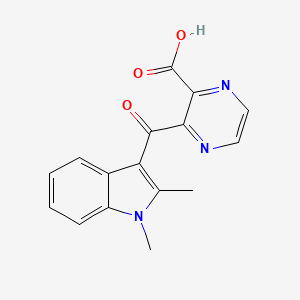
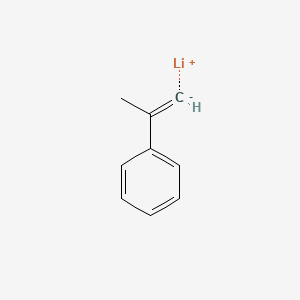
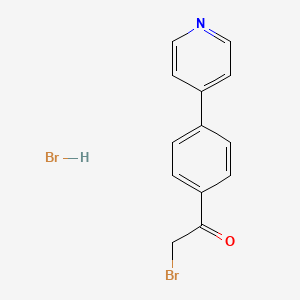
![[(2E)-3-(6-Chloropyridin-3-yl)-1-methyltriaz-2-en-1-yl]methanol](/img/structure/B14288341.png)

